Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate
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Overview
Description
Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of certain cellular pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
- Ethyl (4-chloro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate
- Ethyl (4-bromo-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate
- Ethyl (4-iodo-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate
Uniqueness: Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H16FNO3 |
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Molecular Weight |
289.30 g/mol |
IUPAC Name |
ethyl 2-(4-fluoro-7-oxo-8,9-dihydro-6H-pyrido[1,2-a]indol-10-yl)acetate |
InChI |
InChI=1S/C16H16FNO3/c1-2-21-15(20)8-12-11-4-3-5-13(17)16(11)18-9-10(19)6-7-14(12)18/h3-5H,2,6-9H2,1H3 |
InChI Key |
LTVFMSPRGRCVTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C2CCC(=O)CN2C3=C1C=CC=C3F |
Origin of Product |
United States |
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